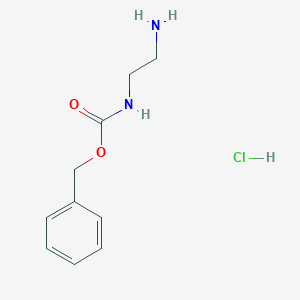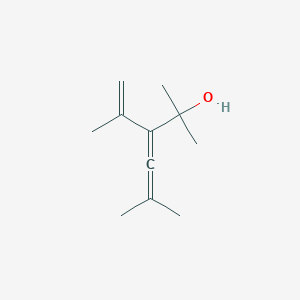
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol, also known as geranylacetone, is an organic compound that belongs to the family of terpenes. It is a colorless liquid with a floral odor and is widely used in the fragrance and flavor industry. In recent years, there has been growing interest in the scientific community regarding the potential applications of geranylacetone in various fields, including medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne is not fully understood. It is believed to exert its pharmacological effects through various mechanisms, including the modulation of oxidative stress, inflammation, and cell signaling pathways. Geranylacetone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
Geranylacetone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neurodegeneration. Geranylacetone has also been shown to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Geranylacetone has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has a high purity and yield when synthesized using the condensation of acetylacetone with geraniol. However, 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne. One area of interest is the development of new drugs based on 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne for the treatment of various diseases, including neurodegenerative diseases and infections. Another area of interest is the development of new methods for the synthesis of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne with higher purity and yield. Additionally, further research is needed to fully understand the mechanisms of action of 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne and its potential toxicity at high concentrations.
Métodos De Síntesis
Geranylacetone can be synthesized through various methods, including the condensation of acetylacetone with geraniol, the dehydration of geraniol with sulfuric acid, and the oxidation of geraniol with potassium permanganate. The most commonly used method is the condensation of acetylacetone with geraniol, which yields 3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-olne with high purity and yield.
Aplicaciones Científicas De Investigación
Geranylacetone has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Geranylacetone has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
15448-75-6 |
|---|---|
Nombre del producto |
3-Isopropenyl-2,5-dimethyl-3,4-hexadien-2-ol |
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
InChI |
InChI=1S/C11H18O/c1-8(2)7-10(9(3)4)11(5,6)12/h12H,3H2,1-2,4-6H3 |
Clave InChI |
OOYJYXZAXCOHEW-UHFFFAOYSA-N |
SMILES |
CC(=C=C(C(=C)C)C(C)(C)O)C |
SMILES canónico |
CC(=C=C(C(=C)C)C(C)(C)O)C |
Sinónimos |
3-(1-Methylethenyl)-2,5-dimethyl-3,4-hexadien-2-ol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[2.2.2]oct-7-ene-2,5-dione](/img/structure/B100438.png)
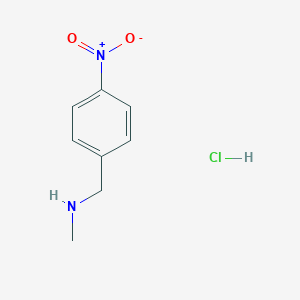
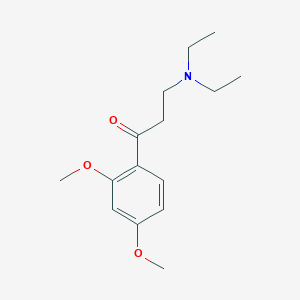

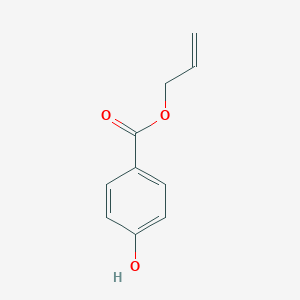
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxyethyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, sodium salt (1:2)](/img/structure/B100446.png)


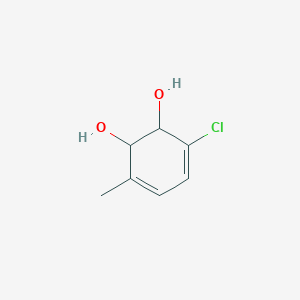
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
